REACTION_CXSMILES
|
[CH3:1][Si:2]1([CH3:12])[O:7][Si:6]([CH3:9])([CH3:8])[O:5][Si:4]([CH3:11])([CH3:10])[O:3]1.[C:13]([O:18][Si:19](C)([CH3:21])[CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15].[CH3:23]OC1C=CC(O)=CC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:23][Si:2]([CH3:12])([CH3:1])[O:3][Si:4]([CH3:11])([CH3:10])[O:5][Si:6]([CH3:9])([CH3:8])[O:7][Si:19]([CH3:21])([CH3:20])[O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15] |f:5.6.7|
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Name
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|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
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Name
|
|
Quantity
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35.6 g
|
Type
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reactant
|
Smiles
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C(C(=C)C)(=O)O[Si](C)(C)C
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2.5 g
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Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the salts were filtered
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Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, distillation under reduced pressure (0.3 mbar, 80° C.)
|
Reaction Time |
11 h |
Name
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|
Type
|
product
|
Smiles
|
C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |